molecular formula C10H9F3O2 B1256070 3-[2-(Trifluoromethyl)phenyl]propanoic acid CAS No. 94022-99-8

3-[2-(Trifluoromethyl)phenyl]propanoic acid

Cat. No.: B1256070
CAS No.: 94022-99-8
M. Wt: 218.17 g/mol
InChI Key: YTDVNFDGHHHPEE-UHFFFAOYSA-N
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Description

3-[2-(trifluoromethyl)phenyl]propanoic acid is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position. It is a monocarboxylic acid and a member of (trifluoromethyl)benzenes. It derives from a propionic acid.

Scientific Research Applications

Analytical Method Development

A study by Davadra et al. (2011) focused on developing a method for separating stereo isomers of a compound structurally related to 3-[2-(Trifluoromethyl)phenyl]propanoic acid. Using high-performance liquid chromatography, they achieved baseline resolution, which is crucial for analytical chemistry and pharmaceutical research (Davadra et al., 2011).

Renewable Building Blocks in Materials Science

Trejo-Machin et al. (2017) explored phloretic acid, a compound similar to this compound, as a renewable building block. This was used to enhance the reactivity of molecules towards benzoxazine ring formation, showing the potential of such compounds in developing sustainable materials (Trejo-Machin et al., 2017).

Organic Synthesis and Transformations

Cai et al. (2007) demonstrated the transformation of compounds related to this compound into various derivatives under controlled reaction conditions. Their work highlights the versatility of such compounds in organic synthesis and the development of new chemical entities (Cai et al., 2007).

Anti-Inflammatory Potential

Ren et al. (2021) isolated new phenolic compounds structurally related to this compound from Eucommia ulmoides Oliv. leaves. These compounds demonstrated modest inhibitory activities on LPS-induced NO production, indicating potential anti-inflammatory applications (Ren et al., 2021).

Reactivity and Synthesis

The research by Qiang et al. (2010) on 3-(trichlorogermyl)propanoic acid, closely related to this compound, showed unusual reactivity when combined with phenylmagnesium bromide. This study contributes to the understanding of the reactivity of such compounds in organic synthesis (Qiang et al., 2010).

Conformational Studies

Thomas et al. (2016) conducted a high-resolution spectroscopic study on a partially fluorinated carboxylic acid closely related to this compound. This research helps in understanding the conformational landscapes of such compounds, which is significant in the design of pharmaceuticals and materials (Thomas et al., 2016).

Safety and Hazards

“3-[2-(Trifluoromethyl)phenyl]propanoic acid” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDVNFDGHHHPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70916649
Record name 3-[2-(Trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70916649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94022-99-8
Record name 2-(Trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94022-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70916649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[o-(α,α,α-trifluorotolyl)]propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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